3-Ethylpyridin-2-amine
Overview
Description
3-Ethylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridylacetylenic Amines
Researchers have explored the synthesis of N-oxides of pyridylacetylenic amines based on reactions involving 2-methyl-5-ethynylpyridine. The process includes several steps such as dehydrogenation, bromination, dehydrobromination, and oxidation, followed by the Mannich reaction. These synthesized compounds are of interest for their potential applications in organic synthesis and material science, demonstrating a method to introduce pyridyl and ethynyl functionalities for further chemical transformations. The structures and compositions of the synthesized products were confirmed using IR and PMR spectroscopy, indicating a meticulous approach to understanding the molecular characteristics of these compounds (Ikramov et al., 2021).
Magneto-Structural Studies and Thermal Analysis
Another study focused on the preparation and characterization of n-ethylpyridinium salts of tetrabromocuprate(II) anion, revealing their structural and magnetic properties. These compounds exhibit interesting magneto-structural relationships and thermal behaviors, useful in materials science for understanding the interactions between organic cations and inorganic anions in hybrid materials. This research highlights the utility of ethylpyridine derivatives in forming complex structures with potential applications in magnetic materials and catalysis (Luque et al., 2002).
Catalytic Applications and Ligand Synthesis
The coordination chemistry of 2,2'-bipyridylamines starting from 2-aminopyridines has been explored for Group 10 metals, demonstrating their potential in catalytic applications such as ethylene oligomerization. These findings offer insights into the design and application of nickel complexes as catalysts, emphasizing the role of ethylpyridine derivatives as versatile ligands in catalytic systems. The study showcases the synthesis of a variety of bipyridylamines and their subsequent application in catalysis, contributing to the development of new catalysts for industrial processes (Schareina et al., 2001).
Amination Reactions and Synthetic Methodologies
A notable area of application involves the amination of aryl halides using copper catalysis, a method that demonstrates the utility of pyridine derivatives in organic synthesis. This technique allows for the efficient introduction of amino groups into aromatic compounds, showcasing a practical approach to synthesizing aminopyridines and their derivatives. The process features low catalyst loading and mild reaction conditions, underscoring the significance of ethylpyridine derivatives in facilitating straightforward and efficient synthetic routes (Lang et al., 2001).
Properties
IUPAC Name |
3-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZAHLROWIQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453301 | |
Record name | 3-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-67-3 | |
Record name | 3-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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